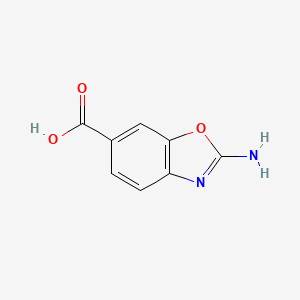

2-Amino-1,3-benzoxazole-6-carboxylic acid

Description

Properties

IUPAC Name |

2-amino-1,3-benzoxazole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c9-8-10-5-2-1-4(7(11)12)3-6(5)13-8/h1-3H,(H2,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDSHCJMXVFSPNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)OC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1311315-81-7 | |

| Record name | 2-amino-1,3-benzoxazole-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-Amino-1,3-benzoxazole-6-carboxylic Acid

Executive Summary

2-Amino-1,3-benzoxazole and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] This guide provides an in-depth, field-proven methodology for the synthesis of a key derivative, 2-Amino-1,3-benzoxazole-6-carboxylic acid. The presented synthetic strategy is a robust two-stage process designed for safety, reliability, and high yield. It begins with the synthesis of the critical intermediate, 3-amino-4-hydroxybenzoic acid, via a well-controlled nitration and subsequent reduction of a commercially available precursor. The guide then details the final cyclization step, critically comparing the traditional, hazardous cyanogen bromide method with a modern, safer, and equally effective approach using N-cyano-N-phenyl-p-toluenesulfonamide (NCTS). This document is intended for researchers, medicinal chemists, and process development scientists, offering not only detailed experimental protocols but also the critical scientific rationale behind the strategic choices in the synthetic pathway.

Introduction and Strategic Overview

The benzoxazole ring system, particularly when substituted with an amino group at the 2-position, is a cornerstone of modern drug discovery. These compounds are known to be potential therapeutic agents, including various enzyme inhibitors.[1][2] The target molecule of this guide, 2-Amino-1,3-benzoxazole-6-carboxylic acid, incorporates a carboxylic acid moiety, providing a valuable handle for further chemical modification, such as amide bond formation, to explore structure-activity relationships.

Direct synthesis from 2-aminophenol is not feasible. A logical retrosynthetic analysis dictates a two-part strategy: first, the establishment of the substituted benzene ring with the required amino, hydroxyl, and carboxyl groups in the correct orientation, followed by the cyclization to form the benzoxazole ring.

Caption: Retrosynthetic analysis of the target molecule.

This guide details a reliable pathway that prioritizes the synthesis of the key intermediate, 3-amino-4-hydroxybenzoic acid , followed by an efficient and safe cyclization to yield the final product.

Part I: Synthesis of Key Intermediate: 3-Amino-4-hydroxybenzoic Acid

The cornerstone of this synthesis is the high-yield preparation of 3-amino-4-hydroxybenzoic acid. This is most effectively achieved through the reduction of its nitro analogue, 4-hydroxy-3-nitrobenzoic acid, which can be synthesized from commercially available 4-hydroxybenzoic acid.[3]

Step A: Nitration of 4-Hydroxybenzoic Acid

The regioselective introduction of a nitro group onto the 4-hydroxybenzoic acid ring is achieved via electrophilic aromatic substitution. The hydroxyl group is a strong ortho-, para-director, while the carboxylic acid is a meta-director. This combination strongly favors the introduction of the nitro group at the 3-position, ortho to the hydroxyl group.

Experimental Protocol: Synthesis of 4-Hydroxy-3-nitrobenzoic Acid

-

Setup: In a flask equipped with a magnetic stirrer and cooled in an ice bath, add 4-hydroxybenzoic acid to a solution of glacial acetic acid.

-

Nitration: While maintaining the temperature below 10°C, slowly add a solution of concentrated nitric acid dropwise.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into a beaker of ice water. The product will precipitate out of solution.

-

Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry under vacuum. The product can be used in the next step without further purification.

Step B: Reduction of 4-Hydroxy-3-nitrobenzoic Acid

The conversion of the nitro group to a primary amine is a critical step. While various methods exist, reduction using tin(II) chloride in hydrochloric acid is a classic, high-yielding laboratory method.[4][5] An alternative, cleaner method suitable for larger scales is catalytic hydrogenation using palladium on carbon (Pd/C).[6]

Experimental Protocol: Synthesis of 3-Amino-4-hydroxybenzoic Acid via SnCl₂ Reduction

-

Setup: To a round-bottom flask, add 4-hydroxy-3-nitrobenzoic acid (1.0 eq).

-

Reagent Addition: At 0°C, sequentially add concentrated hydrochloric acid (approx. 15 mL per gram of starting material) and tin(II) chloride (SnCl₂·2H₂O, approx. 2.0 eq).[4]

-

Reaction: Heat the reaction mixture to reflux for 1-2 hours.[4] Monitor the reaction by TLC until the starting material is fully consumed.

-

Work-up: Cool the reaction mixture and add water. Adjust the pH to approximately 1 using a 2N sodium hydroxide solution. A precipitate may form, which should be removed by filtration.[4]

-

Isolation: Concentrate the filtrate under reduced pressure. Add methanol to the residue to precipitate any remaining inorganic salts, which are then removed by filtration.[4]

-

Purification: Concentrate the final filtrate and purify the resulting crude product by silica gel column chromatography (e.g., using a dichloromethane/methanol gradient) to yield 3-amino-4-hydroxybenzoic acid as a solid.[4] A yield of up to 98% has been reported for this method.[4]

| Parameter | Step A: Nitration | Step B: SnCl₂ Reduction |

| Starting Material | 4-Hydroxybenzoic Acid | 4-Hydroxy-3-nitrobenzoic Acid |

| Key Reagents | Conc. Nitric Acid, Acetic Acid | SnCl₂·2H₂O, Conc. HCl |

| Temperature | 0-10°C, then RT | Reflux |

| Typical Yield | >90% | Up to 98%[4] |

| Work-up | Ice water quench, filtration | pH adjustment, filtration, evaporation |

Table 1: Summary of Reaction Parameters for Intermediate Synthesis.

Part II: Cyclization to 2-Amino-1,3-benzoxazole-6-carboxylic Acid

This final stage involves the formation of the benzoxazole ring by reacting the ortho-aminophenol functionality of the intermediate with a cyanating agent. The choice of this agent is critical for both safety and efficiency.

Reagent Selection: Prioritizing Safety and Efficacy

The Traditional Reagent: Cyanogen Bromide (BrCN) The classical method for this transformation employs cyanogen bromide (BrCN).[7] While effective, BrCN is highly toxic, volatile, and poses significant handling risks. Its use requires stringent safety protocols, including a well-ventilated fume hood and appropriate personal protective equipment.

A Superior Alternative: N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) In modern synthetic chemistry, safer alternatives are strongly preferred. NCTS has emerged as an excellent non-hazardous, air-stable, and efficient electrophilic cyanating agent for the synthesis of 2-aminobenzoxazoles.[1][2][8][9] Its use mitigates the severe toxicity concerns associated with BrCN. The reaction typically requires activation with a base, such as lithium hexamethyldisilazide (LiHMDS), or a Lewis acid, such as boron trifluoride etherate (BF₃·Et₂O).[2][10] The Lewis acid-promoted pathway is often robust and reproducible.[2]

Mechanism of Cyclization

The reaction proceeds through a well-defined mechanism. The Lewis acid (BF₃·Et₂O) coordinates to the NCTS, increasing its electrophilicity. The amino group of the 3-amino-4-hydroxybenzoic acid then acts as a nucleophile, attacking the cyano carbon. This is followed by an intramolecular cyclization where the adjacent hydroxyl group attacks the newly formed imine, leading to the benzoxazole ring after elimination.

Caption: Simplified mechanism for benzoxazole formation.

Experimental Protocol: NCTS-Mediated Cyclization

-

Setup: In an oven-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-amino-4-hydroxybenzoic acid (1.0 eq) and NCTS (1.1-1.2 eq) in an anhydrous solvent such as 1,4-dioxane.

-

Catalyst Addition: Add boron trifluoride etherate (BF₃·Et₂O, 1.5-2.0 eq) dropwise to the stirred solution.

-

Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The reaction may require several hours for completion.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure 2-Amino-1,3-benzoxazole-6-carboxylic acid.

| Parameter | Value/Condition |

| Starting Material | 3-Amino-4-hydroxybenzoic acid |

| Cyanating Agent | NCTS (N-cyano-N-phenyl-p-toluenesulfonamide) |

| Catalyst/Activator | BF₃·Et₂O (Boron trifluoride etherate) |

| Solvent | Anhydrous 1,4-Dioxane |

| Temperature | Reflux |

| Key Advantage | Avoids use of highly toxic Cyanogen Bromide |

Table 2: Recommended Reaction Parameters for the Cyclization Step.

Overall Synthetic Workflow

The complete, optimized process is a streamlined and logical sequence from a simple, commercially available starting material to the desired complex heterocyclic product.

Caption: Optimized workflow for the target synthesis.

Conclusion

This technical guide outlines a validated and robust two-stage synthesis for 2-Amino-1,3-benzoxazole-6-carboxylic acid. The strategic decision to construct the substituted phenolic intermediate first, followed by cyclization, provides a reliable path to the target molecule. Crucially, this guide emphasizes the replacement of the hazardous traditional reagent, cyanogen bromide, with the safer and equally effective N-cyano-N-phenyl-p-toluenesulfonamide (NCTS). This modern approach aligns with the principles of green chemistry without compromising yield or purity, offering researchers a superior and more responsible method for accessing this valuable heterocyclic building block.

References

-

Title: A Facile Synthesis of 2-Aminobenzoxazoles and 2-Aminobenzimidazoles Using N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) as an Efficient Electrophilic Cyanating Agent Source: Organic Chemistry Portal URL: [Link]

-

Title: Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement Source: ACS Omega URL: [Link]

-

Title: Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement Source: National Institutes of Health (PMC) URL: [Link]

-

Title: A Facile Synthesis of 2-Aminobenzoxazoles and 2-Aminobenzimidazoles Using N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) as an Efficient Electrophilic Cyanating Agent Source: Synfacts URL: [Link]

-

Title: Preparation of 3-amino-4-hydroxybenzoic acids Source: European Patent Office URL: [Link]

- Title: Preparation method of 3-amino-4-hydroxybenzoic acid Source: Google Patents URL

-

Title: The Synthesis of 2-Aminobenzoxazoles Using Reusable Ionic Liquid as a Green Catalyst under Mild Conditions Source: ResearchGate URL: [Link]

-

Title: Merging Excited-State Copper Catalysis and Triplet Nitro(hetero)arenes for Direct Synthesis of 2-Aminophenol Derivatives Source: National Institutes of Health (PMC) URL: [Link]

- Title: Preparation of 3-amino-4-hydroxybenzoic acids Source: Google Patents URL

-

Title: Phenoxazinone synthase: Enzymatic catalysis of an aminophenol oxidative cascade Source: ResearchGate URL: [Link]

- Title: Preparation of 3-amino-4-hydroxybenzoic acids Source: Google Patents URL

-

Title: A Review on Various Synthetic Methods of Benzoxazole Moiety Source: International Journal of Pharmacy and Biological Sciences URL: [Link]

-

Title: Cyanoguanidine as a versatile, eco-friendly and inexpensive reagent for the synthesis of 2-aminobenzoxazoles and 2-guanidinobenzoxazoles Source: ResearchGate URL: [Link]

- Title: Process for preparing 4-hydroxy-3-nitrobenzoic acid alkyl esters Source: Google Patents URL

-

Title: Synthesis of thermotropic polybenzoxazole using 3-amino-4-hydroxybenzoic acid Source: ResearchGate URL: [Link]

- Title: PROCESS FOR THE PREPARATION OF 4-HYDROXY-3-NITROBENZOIC ACID Source: Google Patents URL

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DE2316495B2 - PROCESS FOR THE PREPARATION OF 4-HYDROXY-3-NITROBENZOIC ACID - Google Patents [patents.google.com]

- 4. 3-Amino-4-hydroxybenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 5. data.epo.org [data.epo.org]

- 6. CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid - Google Patents [patents.google.com]

- 7. ijpbs.com [ijpbs.com]

- 8. A Facile Synthesis of 2-Aminobenzoxazoles and 2-Aminobenzimidazoles Using N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) as an Efficient Electrophilic Cyanating Agent [organic-chemistry.org]

- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

An In-depth Technical Guide to the Chemical Properties of 2-Amino-1,3-benzoxazole-6-carboxylic acid

Introduction

The benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, renowned for its rigid, planar structure and diverse biological activities.[1][2] This guide provides a comprehensive technical overview of the chemical properties of a key derivative, 2-Amino-1,3-benzoxazole-6-carboxylic acid . This molecule incorporates three crucial functional groups—an amino group, a carboxylic acid, and the benzoxazole core—making it a versatile building block for drug discovery and a subject of significant academic and industrial research.

This document will delve into the synthesis, structural characterization, physicochemical properties, and reactivity of 2-Amino-1,3-benzoxazole-6-carboxylic acid, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

The foundational structure of 2-Amino-1,3-benzoxazole-6-carboxylic acid is a fusion of a benzene ring and an oxazole ring, with an amino group at the 2-position and a carboxylic acid at the 6-position. This arrangement dictates its chemical behavior and potential for molecular interactions.

Core Structure and Numbering

The standard IUPAC numbering for the benzoxazole ring system is applied, as illustrated below. This numbering is crucial for the unambiguous assignment of spectral data and for describing the positions of substituents in derivative synthesis.

Caption: General structure and atom numbering of the 2-Amino-1,3-benzoxazole-6-carboxylic acid core.

Physicochemical Data

A summary of the key physicochemical properties of 2-Amino-1,3-benzoxazole-6-carboxylic acid is presented in the table below. These parameters are critical for predicting its behavior in various solvent systems and its potential for oral absorption and bioavailability in drug development contexts.

| Property | Value | Source |

| Molecular Formula | C₈H₆N₂O₃ | [3] |

| Molecular Weight | 178.14 g/mol | [3] |

| IUPAC Name | 2-amino-1,3-benzoxazole-6-carboxylic acid | [3] |

| CAS Number | 1311315-81-7 | [3] |

| Predicted XlogP | 1.4 | [3] |

| Hydrogen Bond Donors | 2 | [3] |

| Hydrogen Bond Acceptors | 4 | [3] |

Synthesis of 2-Amino-1,3-benzoxazole-6-carboxylic acid

The synthesis of 2-Amino-1,3-benzoxazole-6-carboxylic acid typically involves the cyclization of an appropriately substituted o-aminophenol. The most logical and widely applicable starting material for this target molecule is 4-amino-3-hydroxybenzoic acid .

Synthetic Pathway: Cyclization with a Cyanating Agent

A common and effective method for the synthesis of 2-aminobenzoxazoles is the reaction of an o-aminophenol with a cyanating agent.[4] While historically, the highly toxic cyanogen bromide (BrCN) was used, safer alternatives such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) have been developed.[4][5] The reaction proceeds via an initial nucleophilic attack of the amino group of the o-aminophenol on the cyanating agent, followed by intramolecular cyclization of the hydroxyl group onto the newly formed cyanamide intermediate.

Caption: Synthetic workflow for 2-Amino-1,3-benzoxazole-6-carboxylic acid.

Experimental Protocol: Synthesis via NCTS Cyclization

The following protocol is a representative procedure based on established methodologies for the synthesis of 2-aminobenzoxazoles.[4]

Step 1: Reaction Setup

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-amino-3-hydroxybenzoic acid (1.0 eq).

-

Add anhydrous 1,4-dioxane as the solvent.

-

Add N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) (1.5 eq).

-

Under an inert atmosphere (e.g., argon or nitrogen), add boron trifluoride diethyl etherate (BF₃·OEt₂) (2.0 eq) dropwise.

Step 2: Reaction Execution

-

Heat the reaction mixture to reflux and maintain for 24-36 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

Step 3: Work-up and Purification

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-Amino-1,3-benzoxazole-6-carboxylic acid.

Spectroscopic Characterization

A thorough structural elucidation of 2-Amino-1,3-benzoxazole-6-carboxylic acid relies on a combination of spectroscopic techniques, primarily NMR, IR, and mass spectrometry.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of benzoxazole carboxylic acids are characterized by distinct signals for the aromatic protons and carbons, with chemical shifts highly dependent on the substitution pattern.[6]

¹H NMR:

-

Aromatic Protons: The protons on the benzene ring will appear in the aromatic region (typically δ 7.0-8.5 ppm). The specific splitting pattern will depend on the coupling between the protons at the 4, 5, and 7 positions.

-

Amino Protons: The protons of the amino group will likely appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

-

Carboxylic Acid Proton: The acidic proton of the carboxyl group will appear as a very broad singlet in the downfield region (δ 10-13 ppm), and its observation can sometimes be challenging.[6]

¹³C NMR:

-

Carbonyl Carbon: A key diagnostic signal for the carboxylic acid will be the carbonyl carbon, which is expected to resonate in the range of δ 165-185 ppm.[6]

-

Aromatic Carbons: The carbons of the benzoxazole core will appear between δ 110-160 ppm.[6] The C2 carbon, bonded to the amino group and the ring nitrogen and oxygen, will have a characteristic chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present in the molecule.

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[7]

-

N-H Stretch (Amino Group): One or two sharp to moderately broad peaks are expected in the region of 3300-3500 cm⁻¹ for the N-H stretching vibrations of the primary amine.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band will be present around 1700-1725 cm⁻¹ for the carbonyl group.[7]

-

C=N and C=C Stretches: Aromatic and heteroaromatic ring stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. For 2-Amino-1,3-benzoxazole-6-carboxylic acid (C₈H₆N₂O₃), the expected exact mass is approximately 178.0378 g/mol .[3] High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Chemical Reactivity

The chemical reactivity of 2-Amino-1,3-benzoxazole-6-carboxylic acid is governed by its three key functional domains: the 2-amino group, the 6-carboxylic acid group, and the benzoxazole ring system.

Caption: Key reactive sites of 2-Amino-1,3-benzoxazole-6-carboxylic acid.

Reactions of the 2-Amino Group

The 2-amino group is nucleophilic and can undergo a variety of reactions typical for aromatic amines.

-

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base will yield the corresponding amides. This is a common strategy for derivatization in medicinal chemistry.

-

Alkylation: The amino group can be alkylated, although controlling the degree of alkylation can be challenging.

-

Diazotization: Treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures would convert the amino group into a diazonium salt. This intermediate can then be subjected to various Sandmeyer-type reactions to introduce a range of substituents at the 2-position.

Reactions of the 6-Carboxylic Acid Group

The carboxylic acid functionality allows for a host of classical transformations.

-

Esterification: Reaction with an alcohol under acidic conditions (e.g., Fischer esterification) or using coupling agents will produce the corresponding ester.

-

Amidation: The carboxylic acid can be coupled with primary or secondary amines using standard peptide coupling reagents (e.g., DCC, EDC, HATU) to form a diverse library of amides. This is a cornerstone of structure-activity relationship (SAR) studies.

-

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Reactions of the Benzoxazole Ring

The benzene portion of the benzoxazole ring can undergo electrophilic aromatic substitution. The directing effects of the existing substituents (the electron-donating amino group and the electron-withdrawing carboxylic acid group, as well as the fused oxazole ring) will determine the position of substitution. The positions ortho and para to the activating amino group (positions 4 and 7) are the most likely sites for electrophilic attack, though the overall reactivity will be influenced by the deactivating effect of the carboxylic acid.

Applications in Drug Discovery and Materials Science

The 2-aminobenzoxazole scaffold is a key component in a multitude of biologically active compounds. Derivatives have shown promise as:

-

Antifungal Agents: By targeting essential fungal enzymes.

-

Enzyme Inhibitors: Including inhibitors of proteases, chymase, and topoisomerase II, which are relevant in various disease states.[4]

-

Transporter Modulators: As potent inhibitors of the sphingosine-1-phosphate (S1P) transporter Spns2, with potential applications in autoimmune diseases.[1]

The presence of the carboxylic acid and amino groups on 2-Amino-1,3-benzoxazole-6-carboxylic acid provides two orthogonal handles for derivatization, making it an ideal starting point for the construction of combinatorial libraries for high-throughput screening. In materials science, the rigid, planar, and electron-rich nature of the benzoxazole core makes it a candidate for incorporation into organic light-emitting diodes (OLEDs), fluorescent probes, and other advanced materials.

Conclusion

2-Amino-1,3-benzoxazole-6-carboxylic acid is a molecule of significant scientific interest, possessing a unique combination of functional groups that impart a rich and versatile chemical reactivity. A thorough understanding of its synthesis, characterization, and reactivity, as outlined in this guide, is essential for leveraging its full potential as a building block in the development of novel therapeutics and advanced functional materials. The strategic derivatization of its amino and carboxylic acid moieties, guided by the principles of medicinal chemistry, will continue to yield new compounds with tailored biological activities.

References

- BenchChem. (2025). Synthesis of benzoxazoles using 2-aminophenol and carboxylic acids.

-

Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles. Retrieved from [Link]

- Šlachtová, V., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(21), 19477–19487.

- Burgio, A. L., et al. (2023). 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2). Journal of Medicinal Chemistry, 66(9), 6048–6066.

- MDPI. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 28(15), 5789.

- Reddy, B. V. S., et al. (2008). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids.

-

ResearchGate. (2019). Bioactive 2‐aminobenzoxazole derivatives. Retrieved from [Link]

- BenchChem. (2025). An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Benzoxazole Carboxylic Acids. BenchChem Technical Guides.

-

PubChem. (n.d.). 2-Amino-1,3-benzoxazole-6-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(36), 25381-25413.

-

Šlachtová, V., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. PMC. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-amino-1,3-benzoxazole-6-carboxylic acid. Retrieved from [Link]

-

ResearchGate. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. Retrieved from [Link]

- Google Patents. (n.d.). CN112673108A - Process for producing 3-hydroxy-4-aminobenzoic acids.

-

ResearchGate. (n.d.). 1 H and 13 C NMR spectra signals of 1 in DMSO-d 6 , showing the presence of the.... Retrieved from [Link]

- The Royal Society of Chemistry. (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d)

- Pretsch, E., et al. (2000).

- PubMed Central. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega, 5(13), 7245–7255.

- Journal of Chemical and Pharmaceutical Research. (2014). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. 6(7), 1957-1962.

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0001123). Retrieved from [Link]

- ResearchGate. (2025). (PDF) Computational and experimental insights into the spectroscopy, electronic states, and molecular docking of (2S)-2,6-diaminohexanoic acid [DAHA].

- National Institutes of Health. (2021). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Scientific Reports, 11, 22596.

- ResearchGate. (2025). (PDF)

- National Institutes of Health. (2025). Computational and experimental insights into the spectroscopy, electronic states, and molecular docking of (2S)-2,6-diaminohexanoic acid [DAHA].

- Chemistry LibreTexts. (2023). 20.9: Spectroscopy of Carboxylic Acids and Nitriles.

- ResearchGate. (n.d.). Vibrational Analysis, DFT Computations of Spectroscopic, Non-Covalent Analysis with Molecular Docking and Dynamic Simulation of 2-amino-4, 6-dimethyl pyrimidine benzoic acid.

- National Institutes of Health. (2019). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Molecules, 24(10), 1993.

- Chemistry LibreTexts. (2025). 6.7: Spectroscopy of Carboxylic Acids and Nitriles.

-

ChemSynthesis. (2025). 2-tert-butyl-6-methyl-1,3-benzoxazole-7-carboxylic acid. Retrieved from [Link]

- Organic Chemistry Data. (2022).

-

PubChem. (n.d.). 2-Amino-4-chloro-1,3-benzoxazole-6-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

SpectraBase. (n.d.). 5-Benzoxazolecarboxylic acid, 2,3-dihydro-6-nitro-2-oxo- - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

Chemsrc. (2025). CAS#:1820741-46-5 | 2-Amino-5-fluoro-1,3-benzoxazole-6-carboxylic acid. Retrieved from [Link]

Sources

- 1. 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]

- 3. 2-Amino-1,3-benzoxazole-6-carboxylic acid | C8H6N2O3 | CID 54593645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Benzoxazole synthesis [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

A Spectroscopic Guide to the Characterization of C8H6N2O3 Isomers: The Case of 5-Nitroindole

For researchers, scientists, and professionals in drug development, the precise structural elucidation of organic molecules is a cornerstone of innovation. This in-depth technical guide provides a comprehensive exploration of the spectroscopic data for a compound with the molecular formula C8H6N2O3, focusing on the illustrative example of 5-nitroindole. By delving into the principles and practical applications of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), this document serves as a valuable resource for compound identification, characterization, and the validation of synthetic pathways.

Introduction: The Imperative of Spectroscopic Analysis

The molecular formula C8H6N2O3 represents a multitude of possible isomers, each with unique physicochemical properties and potential biological activities. Distinguishing between these isomers requires a multi-faceted analytical approach. Spectroscopic techniques provide a powerful toolkit to probe the molecular architecture, offering insights into the connectivity of atoms, the nature of functional groups, and the overall molecular weight. 5-Nitroindole (CAS 6146-52-7) serves as an excellent case study due to its relevance in medicinal chemistry and the distinct spectral signatures arising from its indole core and nitro functional group.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), to generate a detailed map of the molecular framework.

¹H NMR Spectroscopy of 5-Nitroindole

Proton NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹H NMR spectrum of 5-nitroindole, typically recorded in a deuterated solvent like DMSO-d6, exhibits distinct signals corresponding to the protons of the indole ring system.[2]

Experimental Protocol: ¹H NMR Spectroscopy

A standardized protocol for acquiring a ¹H NMR spectrum of a solid sample like 5-nitroindole is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6) in a 5 mm NMR tube. Ensure the sample is fully dissolved to obtain a homogeneous solution.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is typically a high-field NMR spectrometer (e.g., 400 or 600 MHz).

-

Data Acquisition:

-

Locking and Shimming: The instrument's magnetic field is "locked" onto the deuterium signal of the solvent, and the field homogeneity is optimized through a process called "shimming" to achieve high-resolution spectra.

-

Pulse Sequence: A standard single-pulse experiment is typically used for ¹H NMR.

-

Acquisition Parameters: Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans. These are optimized to ensure good signal-to-noise and accurate integration.

-

-

Data Processing: The raw data (Free Induction Decay or FID) is subjected to a Fourier transform to generate the frequency-domain spectrum. This is followed by phasing, baseline correction, and referencing the chemical shifts to a known standard (e.g., tetramethylsilane, TMS, at 0.00 ppm or the residual solvent peak).

Interpreting the ¹H NMR Spectrum of 5-Nitroindole:

The chemical shifts (δ) are influenced by the electron-withdrawing nitro group and the aromatic indole ring. The expected signals are:

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1 (N-H) | ~11.7 | broad singlet | - |

| H4 | ~8.6 | doublet | ~2.0 |

| H6 | ~8.0 | doublet of doublets | ~9.0, 2.0 |

| H7 | ~7.5 | doublet | ~9.0 |

| H2 | ~7.6 | triplet | ~2.8 |

| H3 | ~6.7 | triplet | ~2.8 |

Table 1: Predicted ¹H NMR data for 5-nitroindole in DMSO-d6.

The broadness of the N-H signal is due to quadrupole broadening and potential hydrogen exchange. The coupling patterns (doublets, triplets, etc.) arise from spin-spin coupling between neighboring protons and are crucial for confirming the connectivity of the atoms.

¹³C NMR Spectroscopy of 5-Nitroindole

Carbon-13 NMR provides information about the carbon framework of a molecule. Since the natural abundance of ¹³C is low (~1.1%), spectra are typically acquired with proton decoupling to enhance the signal-to-noise ratio, resulting in a spectrum where each unique carbon atom appears as a single line.

Experimental Protocol: ¹³C NMR Spectroscopy

The protocol is similar to that for ¹H NMR, with the key difference being the observation of the ¹³C nucleus and the use of broadband proton decoupling. A larger number of scans is usually required due to the lower sensitivity of the ¹³C nucleus.

Interpreting the ¹³C NMR Spectrum of 5-Nitroindole:

The chemical shifts of the carbon atoms are also influenced by the electron-donating and -withdrawing groups within the molecule.

| Carbon Assignment | Chemical Shift (ppm) |

| C2 | ~127 |

| C3 | ~103 |

| C3a | ~129 |

| C4 | ~117 |

| C5 | ~141 |

| C6 | ~119 |

| C7 | ~112 |

| C7a | ~139 |

Table 2: Predicted ¹³C NMR data for 5-nitroindole.

The downfield shifts of C5 and C7a are consistent with the presence of the electron-withdrawing nitro group and the ring junction, respectively.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

For a solid sample like 5-nitroindole, the Attenuated Total Reflectance (ATR) technique is a common and convenient method:

-

Sample Preparation: A small amount of the solid powder is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: The sample is pressed against the crystal with a pressure arm to ensure good contact. The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded first and automatically subtracted from the sample spectrum.

-

Data Processing: The resulting spectrum displays the percentage of transmittance or absorbance as a function of wavenumber (cm⁻¹).

Interpreting the IR Spectrum of 5-Nitroindole:

The IR spectrum of 5-nitroindole will show characteristic absorption bands for the N-H bond, aromatic C-H bonds, C=C bonds of the aromatic ring, and the N-O bonds of the nitro group.

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (indole) | ~3400-3300 | Medium |

| Aromatic C-H stretch | ~3100-3000 | Medium-Weak |

| Asymmetric NO₂ stretch | ~1530-1500 | Strong |

| Symmetric NO₂ stretch | ~1350-1320 | Strong |

| Aromatic C=C stretch | ~1600-1450 | Medium-Strong |

Table 3: Characteristic IR absorption bands for 5-nitroindole.

The strong absorptions corresponding to the nitro group are particularly diagnostic for this class of compounds.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a highly sensitive method that provides information about the molecular weight of a compound and can also be used to deduce its structure by analyzing the fragmentation patterns of the molecular ion.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) is a "hard" ionization technique that causes significant fragmentation, providing valuable structural information.

-

Sample Introduction: A small amount of the sample is introduced into the instrument, where it is vaporized under high vacuum.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), which ejects an electron from the molecule to form a radical cation, known as the molecular ion (M⁺•).[3][4]

-

Fragmentation: The molecular ion is energetically unstable and often fragments into smaller, more stable ions.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

-

Detection: A detector records the abundance of each ion, generating a mass spectrum.

Interpreting the Mass Spectrum of 5-Nitroindole:

The mass spectrum of 5-nitroindole will show a molecular ion peak at an m/z corresponding to its molecular weight (162.15 g/mol ). The fragmentation pattern is influenced by the stability of the resulting ions.

Molecular Ion (M⁺•): m/z = 162

Key Fragmentation Pathways:

A characteristic fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (NO₂) or nitric oxide (NO).

-

Loss of NO₂: [M - NO₂]⁺ = 162 - 46 = 116

-

Loss of NO: [M - NO]⁺ = 162 - 30 = 132

Further fragmentation of the indole ring can also occur, leading to characteristic peaks.

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel compound.

Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Conclusion

The comprehensive analysis of spectroscopic data from NMR, IR, and Mass Spectrometry provides a robust and reliable method for the structural elucidation of organic molecules such as 5-nitroindole. Each technique offers a unique and complementary piece of the structural puzzle. For researchers in drug development and related scientific fields, a thorough understanding and application of these analytical methods are paramount for ensuring the identity, purity, and integrity of their compounds, thereby accelerating the pace of discovery and innovation.

References

-

Emory University, Department of Chemistry. Mass Spectrometry Ionization Methods. [Link]

-

Mass-spectrometric behavior of isomeric nitro- and nitroaminoindolizines and indoles. ElectronicsAndBooks. [Link]

Sources

The Multifaceted Therapeutic Potential of Benzoxazole Carboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzoxazole nucleus, a heterocyclic scaffold composed of a benzene ring fused to an oxazole ring, has emerged as a cornerstone in medicinal chemistry.[1][2][3] Its derivatives, particularly those incorporating a carboxylic acid moiety, exhibit a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutics.[1][2][4] This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of benzoxazole carboxylic acid derivatives, offering field-proven insights and detailed methodologies for researchers in drug discovery and development.

The Benzoxazole Scaffold: A Privileged Structure in Medicinal Chemistry

The benzoxazole core is considered a "privileged structure" due to its ability to interact with a wide range of biological targets.[2] Its structural similarity to naturally occurring nucleic acid bases facilitates interactions with macromolecules, underpinning its diverse pharmacological profile.[2][5] The addition of a carboxylic acid group and other substituents to this core structure allows for the fine-tuning of its physicochemical properties and biological activity, leading to the generation of potent and selective therapeutic agents.[4]

Synthesis of Benzoxazole Carboxylic Acid Derivatives

The construction of the benzoxazole ring system is a well-established process in organic synthesis. A common and efficient method involves the condensation of 2-aminophenols with carboxylic acids or their derivatives.[4][6][7][8]

One-Pot Synthesis Protocol

A convenient one-pot synthesis of 2-substituted benzoxazoles can be achieved directly from carboxylic acids using methanesulfonic acid as a catalyst.[6][7] This method involves the in situ generation of acid chlorides from carboxylic acids, which then react with 2-aminophenol.[6][7]

Experimental Protocol: One-Pot Synthesis Catalyzed by Methanesulfonic Acid [6][7]

-

To a solution of the desired carboxylic acid (1 mmol) in an appropriate solvent, add thionyl chloride (1.2 mmol) and a catalytic amount of dimethylformamide (DMF).

-

Stir the mixture at room temperature for 1-2 hours to ensure the formation of the acid chloride.

-

Add 2-aminophenol (1 mmol) and methanesulfonic acid (1.5 mmol) to the reaction mixture.

-

Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) until a precipitate is formed.

-

Collect the solid precipitate by filtration, wash it with water, and dry it.

-

Purify the crude product by recrystallization or column chromatography to obtain the desired 2-substituted benzoxazole.

This methodology is compatible with a variety of substituents on both the carboxylic acid and the 2-aminophenol, allowing for the creation of a diverse library of benzoxazole derivatives.[6][7]

Diverse Biological Activities of Benzoxazole Carboxylic Acid Derivatives

Benzoxazole carboxylic acid derivatives have demonstrated significant potential across a spectrum of therapeutic areas, including oncology, infectious diseases, and inflammatory disorders.

Anticancer Activity

Numerous studies have highlighted the potent anticancer properties of benzoxazole derivatives against various cancer cell lines.[9][10][11][12][13]

Mechanism of Action: The anticancer effects of these compounds are often attributed to their ability to inhibit key enzymes involved in cancer cell proliferation and survival, such as topoisomerase II.[12] Some derivatives also act as agonists of the aryl hydrocarbon receptor (AhR), leading to the induction of cytochrome P450 enzymes like CYP1A1, which can metabolize pro-carcinogens into active anti-cancer agents.[13]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the in vitro anticancer activity of selected benzoxazole derivatives, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound ID | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |

| 12l | HepG2 | Hepatocellular Carcinoma | 10.50 | [9] |

| MCF-7 | Breast Adenocarcinoma | 15.21 | [9] | |

| 12d | HepG2 | Hepatocellular Carcinoma | 23.61 | [9] |

| 6 | HCT116 | Human Colorectal Carcinoma | 24.5 | [10] |

| 4 | HCT116 | Human Colorectal Carcinoma | 39.9 | [10] |

| 26 | HCT116 | Human Colorectal Carcinoma | 35.6 | [10] |

Experimental Protocol: MTT Assay for Cytotoxicity [11]

-

Seed cancer cells (e.g., MCF-7) in 96-well plates at a density of 10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the synthesized benzoxazole derivatives and incubate for another 48 hours.

-

Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.[11]

-

Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Diagram: Experimental Workflow for MTT Assay

Caption: Workflow for determining the cytotoxicity of benzoxazole derivatives using the MTT assay.

Antimicrobial Activity

Benzoxazole carboxylic acid derivatives have demonstrated broad-spectrum activity against various bacterial and fungal strains, including multidrug-resistant pathogens.[4][10][14][15]

Mechanism of Action: While the exact mechanisms are still under investigation, it is believed that these compounds may disrupt microbial cell membranes, inhibit essential enzymes, or interfere with nucleic acid synthesis.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound ID | Microorganism | MIC (µM) | Reference |

| 10 | Bacillus subtilis | 1.14 x 10⁻³ | [10] |

| 24 | Escherichia coli | 1.40 x 10⁻³ | [10] |

| 13 | Pseudomonas aeruginosa | 2.57 x 10⁻³ | [10] |

| 19 | Salmonella typhi | 2.40 x 10⁻³ | [10] |

| 16 | Klebsiella pneumoniae | 1.22 x 10⁻³ | [10] |

| 1 | Candida albicans | 0.34 x 10⁻³ | [10] |

| 19 | Aspergillus niger | 2.40 x 10⁻³ | [10] |

Experimental Protocol: Tube Dilution Method for MIC Determination [10]

-

Prepare a series of twofold dilutions of the test compounds in a suitable broth medium in test tubes.

-

Inoculate each tube with a standardized suspension of the target microorganism.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth without inoculum).

-

Incubate the tubes at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

-

Visually inspect the tubes for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Anti-inflammatory Activity

Quantitative Data: In Vivo Anti-inflammatory Efficacy

The carrageenan-induced paw edema model in rats is a standard assay for evaluating acute anti-inflammatory activity.

| Compound Class/Derivative | Animal Model | % Inhibition of Edema | Reference Standard (% Inhibition) | Reference |

| N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-3-substituted-propanamide derivatives | Carrageenan-induced rat paw edema | 45.1–81.7% | Diclofenac Sodium (69.5%), Ibuprofen (64.7%) | [16] |

| 2-(4-Chlorophenyl)-5-benzoxazoleacetic acid (CBA) | Imiquimod-induced psoriatic mouse model | Significant reduction in PASI score | Clobetasol propionate | [16] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats [16][17]

-

Administer the test compounds or a reference drug (e.g., Diclofenac Sodium) orally to a group of rats.

-

After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce edema.

-

Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Calculate the percentage inhibition of edema for each group compared to a control group that received only the vehicle.

Diagram: TLR4 Signaling Pathway Inhibition

Caption: Inhibition of the MD2-TLR4 signaling pathway by benzoxazole derivatives.

Antiviral Activity

Recent studies have also explored the antiviral potential of benzoxazole derivatives, with promising results against viruses such as the tobacco mosaic virus (TMV).[20]

Mechanism of Action: For TMV, it is suggested that these compounds can bind to the viral coat protein, thereby hindering the self-assembly and replication of the virus particles.[20]

Quantitative Data: Anti-TMV Activity

| Compound ID | Activity | EC50 (µg/mL) | Reference |

| X17 | Curative | 127.6 | [20] |

| Protective | 101.2 | [20] |

Structure-Activity Relationship (SAR)

The biological activity of benzoxazole derivatives is highly dependent on the nature and position of the substituents on the benzoxazole core.[10][21][22][23][24] Generally, substitutions at the 2 and 5-positions are crucial for modulating the pharmacological properties.[1][3][15] For instance, the presence of electron-withdrawing groups can influence the antimicrobial and anticancer activities.[10] A thorough understanding of the structure-activity relationship (SAR) is essential for the rational design of more potent and selective benzoxazole-based drugs.

Future Perspectives

Benzoxazole carboxylic acid derivatives represent a versatile and promising class of compounds with a wide array of biological activities. Future research should focus on:

-

Lead Optimization: Further structural modifications to enhance potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: In-depth investigations to elucidate the precise molecular targets and signaling pathways.

-

In Vivo Efficacy and Safety: Comprehensive preclinical and clinical studies to evaluate the therapeutic potential and safety profiles of lead compounds.

-

Novel Applications: Exploring the potential of these derivatives in other therapeutic areas, such as neurodegenerative and metabolic diseases.

The continued exploration of the chemical space around the benzoxazole nucleus holds great promise for the discovery of next-generation therapeutics to address unmet medical needs.

References

- Application of Benzo[d]oxazole-4-carboxylic Acid Derivatives in Cancer Research. Benchchem.

- One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. (2008-11-28).

- One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Australian Journal of Chemistry. (2008-11-05).

- Benzoxazole derivatives: design, synthesis and biological evaluation. PMC. (2018-08-12).

- Benzoxazole: Synthetic Methodology and Biological Activities. (2025-01-28).

- (PDF) Synthesis, characterization, and anticancer activity of benzoxazole derivatives. (2025-08-09).

- A Simple and Efficient One-Step Synthesis of Benzoxazoles and Benzimidazoles from Carboxylic Acids. ResearchGate. (2025-08-06).

- Synthesis, characterization and anti-microbial activity of new series of benzoxazole derivatives. ResearchGate. (2025-08-06).

- Some benzoxazole derivatives with anticancer activities reported in the literature.

- Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. PubMed. (2021-01-15).

- In Vivo Validation of Benzo[d]oxazole-4-carboxylic Acid Derivatives as Potent Anti-Inflammatory Agents: A Comparative Guide. Benchchem.

- Application Notes and Protocols for Benzo[d]oxazole-4-carboxylic Acid in Antimicrobial Drug Discovery. Benchchem.

- Biological activity of benzoxazole derivatives. Benchchem.

- Design, synthesis and antimicrobial evaluation of novel benzoxazole derivatives. European Journal of Medicinal Chemistry.

- Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research.

- (PDF) Synthesis and Pharmacological Screening of Some Benzoxazole Derivatives as Anti-inflammatory Agents. ResearchGate. (2025-08-06).

- Benzoxazole synthesis. Organic Chemistry Portal.

- Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors. PubMed. (2023-04-20).

- Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. International Journal of Research in Engineering, Science and Management.

- Synthesis and Anti‐Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors. Semantic Scholar.

- One pot synthesis of benzoxazoles, benzthiazoles and benzimidazoles from carboxylic acids using ionic liquid. ResearchGate. (2025-08-09).

- Structure–activity relationships of benzoxazole derivatives. ResearchGate.

- Structure activity relationship of benzoxazole derivatives. ResearchGate.

- Structure activity relationship of the synthesized compounds. ResearchGate.

- Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. PMC.

- Synthesis and structure-activity relationship of novel benzoxazole derivatives as melatonin receptor agonists. PubMed.

- Benzoxazoles: Diverse Biological Activities and Therapeutic Potential. Request PDF.

- Novel flavonol derivatives containing benzoxazole as potential antiviral agents: design, synthesis, and biological evaluation. PubMed. (2024-01-17).

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. jocpr.com [jocpr.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. journal.ijresm.com [journal.ijresm.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. connectsci.au [connectsci.au]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. semanticscholar.org [semanticscholar.org]

- 20. Novel flavonol derivatives containing benzoxazole as potential antiviral agents: design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Synthesis and structure-activity relationship of novel benzoxazole derivatives as melatonin receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 2-Aminobenzo[d]oxazole-6-carboxylic acid (CAS 1311315-81-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminobenzo[d]oxazole-6-carboxylic acid, identified by CAS number 1311315-81-7, is a heterocyclic organic compound featuring a benzoxazole core. This scaffold is of significant interest in medicinal chemistry due to its presence in a wide array of pharmacologically active molecules. Benzoxazole derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. The dual functionality of an amino group and a carboxylic acid on the benzoxazole ring makes this compound a versatile building block for the synthesis of more complex molecules and libraries of potential drug candidates. This guide provides a comprehensive overview of the available physical properties, structural information, and analytical methodologies pertinent to this compound, leveraging data from closely related analogs where direct information is unavailable.

Molecular Structure and Chemical Identity

The fundamental structure of 2-Aminobenzo[d]oxazole-6-carboxylic acid comprises a benzene ring fused to an oxazole ring, with an amino group at the 2-position and a carboxylic acid group at the 6-position.

Molecular Formula: C₈H₆N₂O₃

Molecular Weight: 178.15 g/mol

Canonical SMILES: C1=CC(=C2C(=C1)N=C(O2)N)C(=O)O

InChI Key: InChI=1S/C8H6N2O3/c9-10-12-7-3-1-5(8(13)14)2-4(7)6(10)11/h1-3H,(H,13,14)(H2,9,11)

Structural Elucidation: A Comparative Approach

Direct and detailed experimental structural elucidation for CAS 1311315-81-7 is not extensively reported in publicly accessible literature. However, the structure can be confidently inferred from its chemical name and the well-established principles of organic chemistry. The benzoxazole core is a planar, aromatic system. The presence of the amino and carboxylic acid groups introduces sites for hydrogen bonding and potential for various intermolecular interactions, which will influence its physical properties.

To provide context, the structural analog, 2-Aminobenzothiazole-6-carboxylic acid (CAS 93-85-6) , has been more thoroughly characterized. The primary difference is the substitution of the oxygen atom in the oxazole ring with a sulfur atom. This change is expected to influence bond lengths, bond angles, and overall electronic properties, but the core topology remains the same.

Physical and Chemical Properties

Due to the limited availability of experimental data for 2-Aminobenzo[d]oxazole-6-carboxylic acid, the following table includes data for its close structural analog, 2-Aminobenzothiazole-6-carboxylic acid, for comparative purposes. The properties of the target compound are predicted based on general principles of organic chemistry.

| Property | 2-Aminobenzo[d]oxazole-6-carboxylic acid (CAS 1311315-81-7) (Predicted) | 2-Aminobenzothiazole-6-carboxylic acid (CAS 93-85-6) (Experimental)[1] |

| Appearance | Off-white to light yellow solid | Off-white solid |

| Melting Point | Expected to be high, likely >250 °C (decomposes) | 265 °C (decomposes) |

| Boiling Point | Not applicable (decomposes) | 466.6 ± 37.0 °C (Predicted) |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents like DMSO and DMF. | Insoluble in water; soluble in alkaline solutions. |

| pKa | Carboxylic acid pKa estimated to be around 3-4. Amino group pKa estimated to be around 2-3. | 3.99 ± 0.30 (Predicted) |

Causality Behind Predicted Properties:

-

High Melting Point: The planar structure, coupled with the presence of both hydrogen bond donors (amino and carboxylic acid groups) and acceptors (oxygen and nitrogen atoms in the ring, carbonyl oxygen), allows for strong intermolecular hydrogen bonding and π-π stacking interactions. These strong intermolecular forces require a significant amount of energy to overcome, leading to a high melting point and decomposition before boiling.

-

Solubility Profile: The polar functional groups suggest some solubility in polar solvents. However, the rigid, aromatic core is hydrophobic, limiting water solubility. The acidic carboxylic acid and basic amino group mean that solubility is expected to be pH-dependent, increasing in aqueous basic and acidic solutions, respectively.

Experimental Protocols: Synthesis and Characterization

Proposed Synthetic Workflow

A potential synthesis route starts from 4-amino-3-hydroxybenzoic acid. The key transformation is the cyclization to form the 2-aminobenzoxazole ring.

Caption: Proposed synthetic workflow for 2-Aminobenzo[d]oxazole-6-carboxylic acid.

Step-by-Step Experimental Protocol (Hypothetical):

-

Dissolution: Dissolve 4-amino-3-hydroxybenzoic acid in a suitable solvent, such as methanol.

-

Reaction with Cyanating Agent: To the solution, add cyanogen bromide (CNBr) portion-wise at room temperature. Caution: Cyanogen bromide is highly toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2-Aminobenzo[d]oxazole-6-carboxylic acid.

Self-Validating System: The purity of the synthesized compound should be rigorously assessed using multiple analytical techniques, including High-Performance Liquid Chromatography (HPLC) for purity determination, and spectroscopic methods (NMR, IR, MS) to confirm the structure. The melting point of the purified product should be sharp and reproducible.

Spectroscopic Characterization

The structural features of 2-Aminobenzo[d]oxazole-6-carboxylic acid would give rise to characteristic signals in various spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring. The chemical shifts and coupling patterns will be indicative of the substitution pattern. The protons of the amino group and the carboxylic acid will likely appear as broad singlets, and their chemical shifts may be concentration and solvent-dependent. The exact chemical shifts would need to be determined experimentally, but for the analogous methyl 2-aminobenzo[d]thiazole-6-carboxylate, aromatic protons appear in the range of δ 7.3-8.3 ppm.[2][3]

-

¹³C NMR: The carbon NMR spectrum will show signals for the eight distinct carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be significantly downfield (typically in the 165-185 ppm range). The carbons of the benzoxazole ring will have characteristic chemical shifts. For comparison, the carbons in the benzothiazole ring of methyl 2-aminobenzo[d]thiazole-6-carboxylate appear between δ 117 and 171 ppm.[3]

Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present.

-

O-H Stretch: A broad absorption band is expected in the region of 2500-3300 cm⁻¹ characteristic of the carboxylic acid O-H stretching, often overlapping with C-H stretches.

-

N-H Stretch: The amino group will show characteristic stretching vibrations in the 3300-3500 cm⁻¹ region.

-

C=O Stretch: A strong absorption band for the carbonyl group of the carboxylic acid is expected around 1680-1710 cm⁻¹.

-

C=N and C=C Stretches: Absorptions corresponding to the C=N of the oxazole ring and the C=C of the aromatic ring will be observed in the 1500-1650 cm⁻¹ region.

-

C-O Stretch: The C-O stretching of the carboxylic acid and the oxazole ring will appear in the fingerprint region, typically between 1200-1300 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound (m/z = 178). Common fragmentation patterns for carboxylic acids include the loss of -OH (m/z = 161) and -COOH (m/z = 133). The fragmentation of the benzoxazole ring would also produce characteristic fragment ions.

Applications in Research and Drug Development

The 2-aminobenzoxazole scaffold is a privileged structure in medicinal chemistry. The presence of both an amino group and a carboxylic acid group on 2-Aminobenzo[d]oxazole-6-carboxylic acid provides two reactive handles for further chemical modification. This allows for the facile synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies. Potential applications include its use as a key intermediate in the synthesis of:

-

Kinase inhibitors

-

Antimicrobial agents

-

Anticancer agents

-

Anti-inflammatory drugs

The rigid and planar nature of the benzoxazole core makes it an ideal scaffold for interacting with biological targets such as enzyme active sites and protein-protein interfaces.

Conclusion

2-Aminobenzo[d]oxazole-6-carboxylic acid (CAS 1311315-81-7) represents a valuable building block for drug discovery and development. While direct experimental data on its physical and chemical properties are limited, a comprehensive understanding can be built through analogy to structurally related compounds and the application of fundamental chemical principles. The synthetic accessibility and the presence of versatile functional groups make it a promising starting point for the exploration of novel therapeutic agents. Further experimental characterization of this compound is warranted to fully unlock its potential in medicinal chemistry.

References

-

Perdih, A., & Dolenc, M. S. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega, 5(14), 7855–7865. Available at: [Link]

-

Singh, R., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(36), 25381-25413. Available at: [Link]

-

World Journal of Pharmaceutical Sciences. (2018). Benzoxazoles. Available at: [Link]

-

Klán, P., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(23), 20263–20272. Available at: [Link]

- Google Patents. (2010). WO2010048514A1 - Synthesis of 2-aminobenzoxazole compounds.

-

ACS Omega. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. Available at: [Link]

- Google Patents. (1994). US5374737A - Process for the preparation of 2-aminobenzothiazoles.

Sources

The 2-Aminobenzoxazole Scaffold: A Privileged Motif in Modern Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The landscape of medicinal chemistry is perpetually in search of molecular frameworks that offer both structural rigidity and the flexibility for diverse functionalization. Among these, the 2-aminobenzoxazole scaffold has emerged as a "privileged structure," a core motif that demonstrates the ability to bind to a wide array of biological targets, thereby exhibiting a vast spectrum of pharmacological activities.[1][2] This bicyclic heteroaromatic system, comprising a benzene ring fused to an oxazole ring with an amino group at the 2-position, provides an ideal foundation for the design of novel therapeutic agents. Its unique electronic properties and three-dimensional arrangement allow for specific and high-affinity interactions with various enzymes and receptors.

This guide offers a comprehensive exploration of the 2-aminobenzoxazole scaffold, from its synthetic accessibility to its diverse and potent pharmacological applications. We will delve into the causality behind its therapeutic efficacy in oncology, neurodegeneration, immunology, and infectious diseases, providing field-proven insights and detailed experimental protocols for the drug development professional.

Part 1: Synthetic Strategies and Methodologies

The utility of a scaffold in drug discovery is fundamentally linked to its synthetic accessibility. Fortunately, a variety of robust and efficient methods for the synthesis of 2-aminobenzoxazoles have been developed, allowing for the creation of extensive compound libraries for screening.[1]

Key Synthetic Pathways

The most common approaches involve the cyclization of an o-aminophenol precursor with a cyanating agent. Historically, the highly toxic cyanogen bromide (BrCN) was frequently used. However, significant advancements have led to the adoption of safer and more efficient reagents.

Modern Synthetic Routes Include:

-

Cyclization with Non-Hazardous Cyanating Agents: A notable improvement involves the use of reagents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) in the presence of a Lewis acid such as BF₃·Et₂O.[3][4][5] This method is operationally simple, utilizes non-toxic starting materials, and offers a broad substrate scope.[3][4]

-

Intramolecular Smiles Rearrangement: Another elegant approach involves the one-pot amination of benzoxazole-2-thiol with various amines, mediated by chloroacetyl chloride, which proceeds via an intramolecular Smiles rearrangement.[3][4]

-

Direct C-H Amination: Transition-metal-free methods have been developed for the direct oxidative amination of benzoxazoles using a catalyst like molecular iodine with an oxidant such as tert-butyl hydroperoxide (TBHP).[6] This approach is advantageous for its atom economy and mild reaction conditions.[6][7]

Caption: General workflow for the synthesis of 2-aminobenzoxazoles.

Experimental Protocol: Synthesis via NCTS Cyclization

This protocol describes a general and reliable method for synthesizing a 2-aminobenzoxazole derivative from an o-aminophenol precursor.

Materials:

-

Substituted o-aminophenol (1.0 equiv)

-

N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) (1.2 equiv)

-

Boron trifluoride diethyl etherate (BF₃·Et₂O) (1.5 equiv)

-

Anhydrous 1,4-dioxane

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of the substituted o-aminophenol in anhydrous 1,4-dioxane, add NCTS.

-

Slowly add BF₃·Et₂O to the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired 2-aminobenzoxazole derivative.

Part 2: Pharmacological Applications in Oncology

The 2-aminobenzoxazole scaffold is a cornerstone in the development of modern anticancer agents, primarily due to its effectiveness as a kinase inhibitor.[8][9] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers.

Inhibition of Key Oncogenic Kinases

Derivatives of 2-aminobenzoxazole have been designed to target several kinases implicated in tumor growth, proliferation, and angiogenesis.

-

Aurora Kinases: These are serine/threonine kinases essential for mitotic progression. Inhibitors based on the 2-aminobenzoxazole scaffold have shown potent activity against Aurora B kinase, demonstrating improved selectivity compared to analogous structures.[8]

-

Vascular Endothelial Growth Factor Receptor (VEGFR): Specifically targeting the KDR (VEGFR-2) tyrosine kinase, which is critical for angiogenesis, is a validated anti-cancer strategy.[10] Computational and in-vitro studies have identified 2-aminobenzoxazole derivatives with significant KDR inhibitory activity and potent anti-proliferative effects against cancer cell lines like A549 (lung) and MCF-7 (breast).[11]

-

Other Kinase Targets: The scaffold has also been utilized to develop inhibitors for other important cancer-related kinases, including Epidermal Growth Factor Receptor (EGFR), Focal Adhesion Kinase (FAK), and Cyclin-Dependent Kinases (CDKs).[8][9]

Caption: Mechanism of action for 2-aminobenzoxazole kinase inhibitors.

Carbonic Anhydrase Inhibition

Tumor-associated carbonic anhydrases (CAs), particularly isoforms IX and XII, are crucial for regulating pH in the hypoxic tumor microenvironment, promoting cancer cell survival and metastasis. Hybrid molecules combining a coumarin scaffold with a 2-aminobenzoxazole moiety have been developed as potent and selective inhibitors of these CAs.[12][13] Docking studies suggest these compounds may act as prodrugs, binding to the CAs after being hydrolyzed by the enzyme's own esterase activity.[13]

| Compound ID | Target Cell Line | GI₅₀ (µM) | Target CA Inhibition (Kᵢ, nM) | Reference |

| 8e (Coumarin Hybrid) | WiDr (Colon, MDR) | 2.6 | CA IX: 89.4, CA XII: 7.8 | [13] |

| Compound 1 | KDR Enzyme | IC₅₀ = 6.855 µM | - | [11] |

| Compound 16 | A549 (Lung) | IC₅₀ = 6.98 µM | - | [11] |

| Compound 36 | Aurora B Kinase | IC₅₀ < 10 nM | - | [8] |

Table 1: Anticancer activity of selected 2-aminobenzoxazole derivatives.

Part 3: Applications in Neurodegenerative Disorders

The multifactorial nature of diseases like Alzheimer's demands therapeutic agents that can address multiple pathological pathways. The 2-aminobenzoxazole scaffold serves as an excellent foundation for developing such multi-target-directed ligands (MTDLs).[14]

Cholinesterase Inhibition for Alzheimer's Disease

A key strategy in symptomatic treatment of Alzheimer's disease is to increase the levels of the neurotransmitter acetylcholine by inhibiting the enzymes that break it down: acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[15][16]

-

Dual Inhibition: Several series of 2-aminobenzoxazole derivatives have been synthesized and shown to possess potent, dual inhibitory activity against both AChE and BuChE.[14][15] For instance, certain bis-benzoxazole Schiff base analogs have demonstrated inhibitory activities in the low micromolar to nanomolar range.[15]

-